Diytterbium trioxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

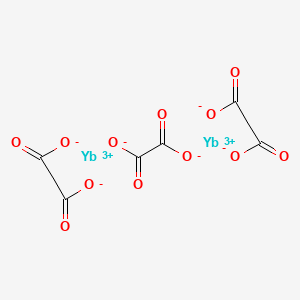

Diytterbium trioxalate is a chemical compound with the molecular formula C6O12Yb2 . It is identified by the EC number 213-633-4 and the CAS number 996-34-9 .

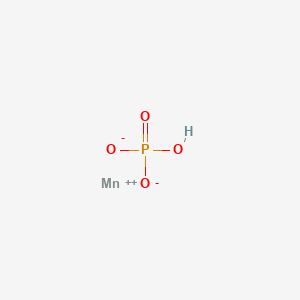

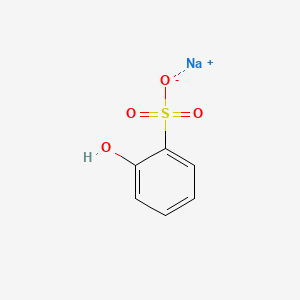

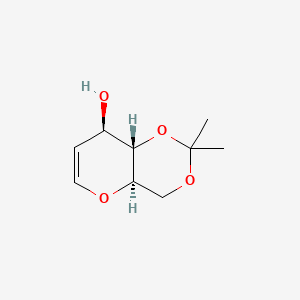

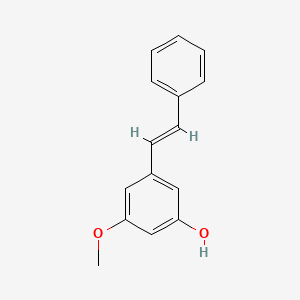

Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The exact structure is not provided .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 610.16500 . Other physical and chemical properties such as density, boiling point, and melting point are not available .

Wissenschaftliche Forschungsanwendungen

1. Endodontic and Restorative Applications in Pediatric Dentistry

Dyitterbium trioxalate, closely related to mineral trioxide aggregate (MTA), has significant applications in pediatric dentistry. It's used for endodontic and restorative purposes, leveraging its biocompatibility and ability to promote tissue regeneration. MTA has shown promise in treating a variety of dental conditions in children, although more clinical studies are needed to fully establish its efficacy (Srinivasan, Waterhouse, & Whitworth, 2009).

2. Solubility in Oxalate Solutions and Complex Formation

Research has indicated that lighter rare earths like dyitterbium, when in oxalate solutions, show interesting solubility characteristics. They form complexes that are significant in various chemical processes. This property has implications for the development and improvement of various chemical and pharmaceutical applications (Crouthamel & Martin, 1951).

3. Graphene-Based Biomedical Applications

While not directly related to dyitterbium trioxalate, studies on graphene's unique properties and its potential biomedical applications offer insights that could be relevant to the research on dyitterbium trioxalate, especially in drug delivery and cancer therapy. Understanding how graphene interacts in biomedical settings can inform similar research on dyitterbium trioxalate (Shen, Zhang, Liu, & Zhang, 2012).

4. Clinical Applications and Mechanisms in Endodontics

MTA, closely related to dyitterbium trioxalate, is used for various clinical applications in endodontics, such as root-end filling and vital pulp therapy. Despite its benefits, drawbacks like long setting time and potential discoloration have been noted. Its interaction with tissue fluids forms hydroxyapatite crystals, which is crucial in endodontic treatments (Parirokh & Torabinejad, 2010).

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s known that the compound can be obtained by directly reacting ytterbium with oxygen or by the thermal decomposition of ytterbium carbonate or ytterbium oxalate at temperatures around 700 °c .

Biochemical Pathways

The specific biochemical pathways affected by diytterbium trioxalate are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur in living organisms, and the impact of this compound on these pathways would require extensive research .

Pharmacokinetics

The impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially influence the action of this compound .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Diytterbium trioxalate can be achieved through a precipitation reaction between ytterbium nitrate and oxalic acid in the presence of a suitable solvent.", "Starting Materials": [ "Ytterbium nitrate", "Oxalic acid", "Solvent (e.g. water)" ], "Reaction": [ "Dissolve ytterbium nitrate in the solvent to form a clear solution.", "Add oxalic acid to the solution and stir until it is completely dissolved.", "Heat the solution to a temperature of around 60-70°C.", "A white precipitate of Diytterbium trioxalate will form.", "Filter the precipitate and wash it with the solvent to remove any impurities.", "Dry the product under vacuum to obtain pure Diytterbium trioxalate." ] } | |

CAS-Nummer |

51373-68-3 |

Molekularformel |

C6H26O22Yb2 |

Molekulargewicht |

796.3 g/mol |

IUPAC-Name |

oxalic acid;ytterbium;decahydrate |

InChI |

InChI=1S/3C2H2O4.10H2O.2Yb/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;; |

InChI-Schlüssel |

RQCRNODZJJTNHS-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Yb+3].[Yb+3] |

Kanonische SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Yb].[Yb] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

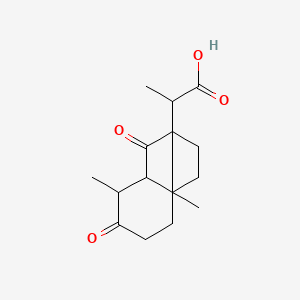

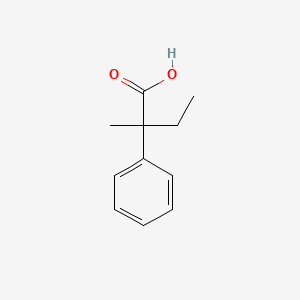

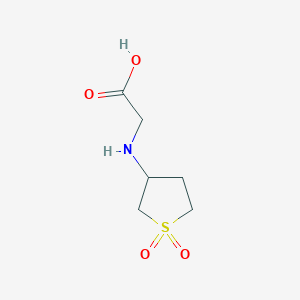

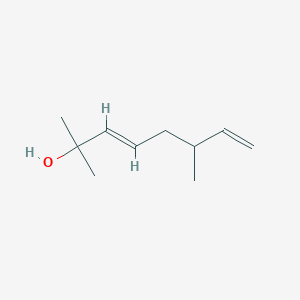

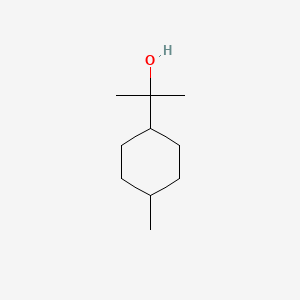

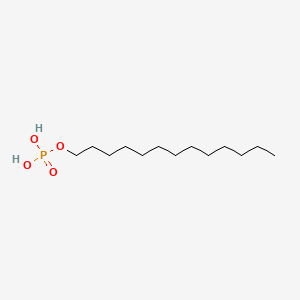

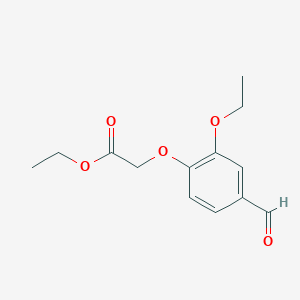

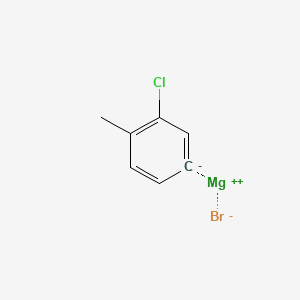

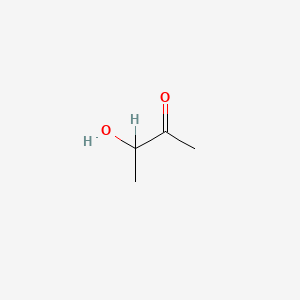

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.